molecular formula C17H20N4OS B2969068 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 1171743-18-2

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2969068
CAS RN: 1171743-18-2
M. Wt: 328.43
InChI Key: FJIUOOSLMCUOOV-UHFFFAOYSA-N
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Description

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide, also known as PPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. PPTA is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related compounds often involves starting materials that are manipulated through various chemical reactions to achieve desired heterocyclic compounds. For instance, a study described the synthesis of pyrimidinone and oxazinone derivatives, starting with citrazinic acid, to explore their antimicrobial activity. This process involves condensation reactions, cyclization, and aminolysis to yield a range of compounds, demonstrating the versatility of pyrimidine-based structures in drug design (Hossan et al., 2012).

Antimicrobial and Antitumor Applications

Several studies have focused on the antimicrobial and antitumor potential of pyrimidine derivatives. For example, new heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, demonstrating the compound's utility in agricultural pest control (Fadda et al., 2017). Similarly, the synthesis and evaluation of pyrimidine derivatives as antitumor agents have been reported, where compounds displayed significant therapeutic activity against several human tumor cell lines, including hepatocellular carcinoma, colon cancer, and breast cancer (Masaret, 2021).

Structural Studies

Crystallographic studies have provided insight into the structural aspects of related pyrimidine derivatives, revealing their conformation and potential for forming hydrogen bonds, which could influence their biological activity. For example, analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides showed folded conformations stabilized by intramolecular hydrogen bonding (Subasri et al., 2016).

properties

IUPAC Name

N-(2-methylphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-13-6-2-3-7-14(13)20-16(22)11-23-17-10-15(18-12-19-17)21-8-4-5-9-21/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIUOOSLMCUOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

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